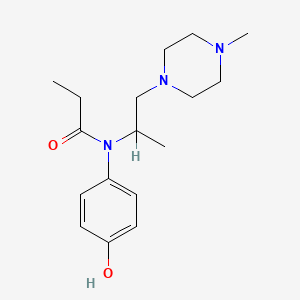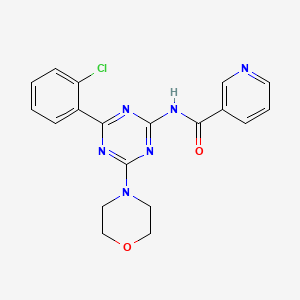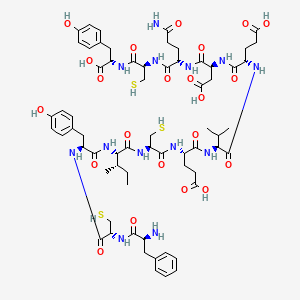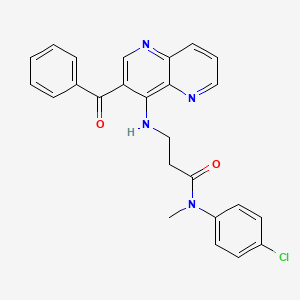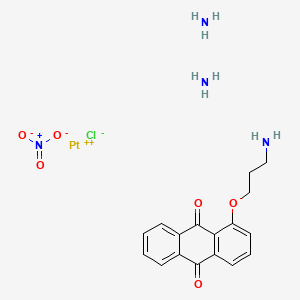
3-((1,3-Diallyl-1,3-dihydro-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3,9-dihydro-2,4-dimethyl-9-oxopyrazolo(5,1-b)quinazolinium toluene-p-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1,3-Diallyl-1,3-dihydro-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3,9-dihydro-2,4-dimethyl-9-oxopyrazolo(5,1-b)quinazolinium toluene-p-sulphonate is a complex organic compound that features multiple fused ring systems and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the imidazoquinoxaline and pyrazoloquinazoline cores, followed by their functionalization and coupling. Typical synthetic routes may include:
Formation of Imidazoquinoxaline Core: This can be achieved through the condensation of a diamine with a diketone under acidic conditions.
Formation of Pyrazoloquinazoline Core: This may involve the cyclization of a hydrazine derivative with a suitable precursor.
Coupling and Functionalization: The two cores can be coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, followed by functional group modifications.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.
化学反応の分析
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, the compound may exhibit biological activity, such as antimicrobial or anticancer properties. It can be used in drug discovery and development to identify new therapeutic agents.
Medicine
In medicine, the compound may serve as a lead compound for the development of new drugs. Its potential biological activity can be harnessed to treat various diseases.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or catalysts. Its unique structure can impart desirable properties to these materials.
作用機序
The mechanism of action of this compound depends on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Imidazoquinoxalines: Compounds with similar core structures but different functional groups.
Pyrazoloquinazolines: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of 3-((1,3-Diallyl-1,3-dihydro-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3,9-dihydro-2,4-dimethyl-9-oxopyrazolo(5,1-b)quinazolinium toluene-p-sulphonate lies in its combination of multiple fused ring systems and functional groups, which may impart unique chemical and biological properties.
特性
CAS番号 |
75535-20-5 |
|---|---|
分子式 |
C36H33N7O4S |
分子量 |
659.8 g/mol |
IUPAC名 |
3-[(E)-2-[1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium-2-yl]ethenyl]-2,4-dimethylpyrazolo[5,1-b]quinazolin-9-one;4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H26N7O.C7H8O3S/c1-5-17-34-25(35(18-6-2)27-26(34)30-22-12-8-9-13-23(22)31-27)16-15-20-19(3)32-36-28(20)33(4)24-14-10-7-11-21(24)29(36)37;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H,1-2,17-18H2,3-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChIキー |
GLCQTZIXBGRCLR-UHFFFAOYSA-M |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=NN2C(=C1/C=C/C3=[N+](C4=NC5=CC=CC=C5N=C4N3CC=C)CC=C)N(C6=CC=CC=C6C2=O)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=NN2C(=C1C=CC3=[N+](C4=NC5=CC=CC=C5N=C4N3CC=C)CC=C)N(C6=CC=CC=C6C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


